1-(3,4-Dihydro-2H-quinolin-1-yl)-1-(p-tolyl-hydrazono)-propan-2-one
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Overview
Description
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE typically involves multiple steps. One common synthetic route includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the quinoline ring, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE can be compared with other quinoline derivatives such as:
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
3,4-dihydro-2(1H)-quinolinone: Studied for its sigma-1 receptor antagonist activity.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-methylphenyl)hydrazinylidene]propan-2-one |
InChI |
InChI=1S/C19H21N3O/c1-14-9-11-17(12-10-14)20-21-19(15(2)23)22-13-5-7-16-6-3-4-8-18(16)22/h3-4,6,8-12,20H,5,7,13H2,1-2H3/b21-19- |
InChI Key |
GCFYRFKXXUPEOJ-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C(=O)C)\N2CCCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)C)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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